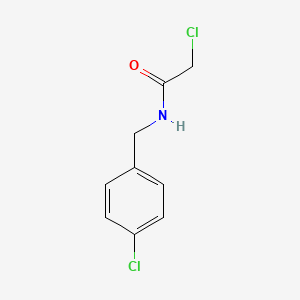

2-chloro-N-(4-chlorobenzyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCPMNAEQFAPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295464 | |

| Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-88-3 | |

| Record name | 2-Chloro-N-[(4-chlorophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(4-chlorobenzyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-chloro-N-(4-chlorobenzyl)acetamide (CAS No: 99585-88-3), a key intermediate in the development of various biologically active molecules.[1][2][3] The core of this synthesis is the nucleophilic acyl substitution between 4-chlorobenzylamine and chloroacetyl chloride.[1] This document furnishes a detailed, field-proven experimental protocol, elucidates the mechanistic rationale behind procedural choices, and presents expected characterization data. It is intended for an audience of researchers, chemists, and drug development professionals, offering the necessary technical depth for successful laboratory replication and a foundational understanding of the reaction's principles. Safety protocols and handling precautions for all reagents are also detailed to ensure self-validating and safe experimental execution.

Introduction and Significance

This compound is a disubstituted acetamide derivative with a molecular weight of 218.08 g/mol .[4][5] Its structure is of significant interest to the synthetic and medicinal chemistry communities. The chloroacetamide moiety is a known reactive functional group, capable of acting as an alkylating agent targeting nucleophilic sites on biological macromolecules like proteins and DNA.[1] This reactivity makes it a valuable pharmacophore in the design of cytotoxic agents for oncological research.[1] More broadly, the compound serves as a versatile building block. The α-chloro group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1][6]

Core Synthesis Pathway: Mechanism and Rationale

The most direct, atom-economical, and widely employed method for preparing this compound is the N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[1]

Reaction Mechanism

This transformation is a classic example of nucleophilic acyl substitution . The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine (the nucleophile) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final product, this compound, and the protonated base (e.g., triethylamine hydrochloride).

The use of a base is critical; it neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton from the amine.[1] Without a base, the generated HCl would protonate the starting 4-chlorobenzylamine, rendering it non-nucleophilic and halting the reaction.

Synthesis Pathway Visualization

The following diagram illustrates the direct acylation pathway.

Caption: Nucleophilic acyl substitution pathway for the synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Chlorobenzylamine | 141.59 | 104-86-9 | Starting amine |

| Chloroacetyl chloride | 112.94 | 79-04-9 | Acylating agent; highly corrosive |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Base; use anhydrous |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Solvent; use anhydrous |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Drying agent |

| Round-bottom flask | - | - | Dry glassware is essential |

| Magnetic stirrer & stir bar | - | - | |

| Dropping funnel | - | - | For controlled addition |

| Ice bath | - | - | For temperature control |

Stoichiometry (Example Scale)

| Reagent | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |

| 4-Chlorobenzylamine | 1.0 | 20.0 | 2.83 | ~2.4 |

| Chloroacetyl chloride | 1.05 | 21.0 | 2.37 | 1.66 |

| Triethylamine | 1.1 | 22.0 | 2.23 | 3.05 |

| Dichloromethane | - | - | - | 100 |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzylamine (2.83 g, 20.0 mmol) and anhydrous dichloromethane (100 mL). Stir until the amine is fully dissolved.

-

Base Addition: Add triethylamine (3.05 mL, 22.0 mmol) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to approximately 0°C.

-

Acylation: Add chloroacetyl chloride (1.66 mL, 21.0 mmol) to a dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products. A white precipitate of triethylamine hydrochloride will form immediately.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 7:3) as the eluent.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any remaining triethylamine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Dry the separated organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.

-

Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to obtain the final product as a crystalline solid.[8] High yields, often exceeding 90%, can be expected under optimized conditions.[1]

-

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values for similar N-substituted chloroacetamides are typically above 100°C. For example, 2-Chloro-N-(4-chlorophenyl)acetamide melts at 152-154 °C.[3] |

| IR Spectroscopy (cm⁻¹) | ~3250-3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750-850 (C-Cl stretch).[3][9] |

| ¹H NMR Spectroscopy | Expected signals include a singlet for the -CH₂Cl protons (~4.2 ppm), a doublet for the benzylic -CH₂- protons (~4.4 ppm), two doublets for the 1,4-disubstituted aromatic ring protons (~7.3 ppm), and a broad singlet for the amide N-H proton (>8.0 ppm).[10][11] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z ≈ 218. The presence of two chlorine atoms will produce a characteristic isotopic pattern with an [M+2]⁺ peak of roughly 2/3 the intensity of [M]⁺ and an [M+4]⁺ peak of roughly 1/9 the intensity.[10] |

Critical Safety and Handling Considerations

A thorough risk assessment must be conducted before beginning this synthesis.

-

Chloroacetyl Chloride: This substance is extremely hazardous. It is highly corrosive, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[12] It is also a lachrymator and reacts violently with water, releasing toxic hydrogen chloride gas.[12][13][14] ALWAYS handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tight-sealing safety goggles with a face shield. [13][14][15]

-

4-Chlorobenzylamine: This compound is toxic and an irritant. Avoid skin and eye contact and inhalation.

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations should be confined to a fume hood.[7]

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[13][14] In case of skin contact with chloroacetyl chloride, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[12][15] Seek immediate medical attention for any exposure.

Conclusion

The synthesis of this compound via direct N-acylation is a robust, efficient, and well-established procedure. The causality-driven protocol described herein, which emphasizes temperature control, the use of a neutralizing base, and standard purification techniques, provides a reliable pathway for obtaining this valuable synthetic intermediate in high yield and purity. Adherence to the stringent safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E, 67(Pt 12), o3272. Retrieved from [Link]

-

Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 62(10), o4478-o4479. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloroacetamide. Org. Synth. Coll. Vol. 1, p.153. Retrieved from [Link]

-

Suresha, B. P., et al. (2008). 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E, 64(Pt 1), o159. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(7), x220790. Retrieved from [Link]

-

IUCr Journals. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Indian Chemical Society, 99(3), 100346. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A facile amidation of chloroacetyl chloride using DBU. 6(7), 1957-1961. Retrieved from [Link]

-

Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. 45B, 1514-1518. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. Retrieved from [Link]

-

Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synfacts, 8(3), 0307. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.info [ijpsr.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. lobachemie.com [lobachemie.com]

- 13. kscl.co.in [kscl.co.in]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

physicochemical properties of 2-chloro-N-(4-chlorobenzyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chlorobenzyl)acetamide

Introduction

This compound, with CAS Number 99585-88-3, is a member of the chloroacetamide class of organic compounds.[1][2] Structurally, it features a chloroacetamide moiety linked to a 4-chlorobenzyl group via an amide bond. This unique combination of functional groups—an alkylating chloroacetyl group and a substituted aromatic ring—makes it a molecule of significant interest for researchers in medicinal chemistry and drug development.

The chloroacetamide functional group is known to be a reactive electrophile, capable of acting as an alkylating agent that can form covalent bonds with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the foundation for the exploration of chloroacetamide derivatives as potential cytotoxic and antiproliferative agents for cancer therapy.[1] Furthermore, related N-substituted chloroacetamides have demonstrated a range of biological activities, including antifungal and herbicidal properties.[3][4]

A thorough understanding of the is paramount for its advancement in any research or development pipeline. These properties—including molecular structure, melting point, solubility, and spectroscopic profile—govern its handling, stability, formulation, and, critically, its interaction with biological systems. This guide provides a comprehensive, technically-grounded overview of these properties, complete with validated experimental protocols, to support scientists and researchers in their work with this compound.

Chemical Identity and Structure

The fundamental identity of a compound is established by its chemical formula, weight, and internationally recognized identifiers. These data are crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 99585-88-3 | [1][2][5] |

| Molecular Formula | C₉H₉Cl₂NO | [2][5][6] |

| Molecular Weight | 218.08 g/mol | [1][2][5] |

| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)methyl]acetamide | [6] |

| InChI Key | OGCPMNAEQFAPHN-UHFFFAOYSA-N | [1] |

| SMILES | ClCC(=O)NCC1=CC=C(Cl)C=C1 |

Chemical Structure:

Synthesis and Purification

The most direct and widely reported method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-chlorobenzylamine and chloroacetyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic nature of the primary amine on 4-chlorobenzylamine and the electrophilic nature of the carbonyl carbon on chloroacetyl chloride. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A key consideration is the simultaneous formation of hydrochloric acid (HCl) as a byproduct. HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to scavenge the acid and drive the reaction to completion.[1] The choice of an inert solvent like dichloromethane or toluene is critical to solubilize the reactants without participating in the reaction.[1]

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For analogous acetamides, ethanol or ethanol-water mixtures are often effective.[3][4]

-

Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol).

-

Dissolution: Heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

-

Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot recrystallization solvent.

-

Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These parameters are essential for predicting its behavior in various experimental and biological settings.

| Property | Value / Expected Value | Significance |

| Physical State | White to off-white crystalline solid | Affects handling, storage, and formulation. |

| Melting Point | Not experimentally determined. Predicted: 110-130 °C. | A key indicator of purity and identity. |

| Solubility | Predicted: Poorly soluble in water; Soluble in organic solvents (Ethanol, DMSO, Acetone). | Crucial for designing formulations for biological assays and in vivo studies. |

| pKa | Predicted: Neutral. Amide N is non-basic; amide H is very weakly acidic (pKa > 15). | Determines the charge state of the molecule at physiological pH, affecting solubility and membrane transport. |

| LogP (Octanol/Water) | Not experimentally determined. Predicted: High lipophilicity. | Indicates the compound's affinity for lipid vs. aqueous environments, a key factor in ADME properties. |

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, ethanol for organic solubility) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspension to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, its expected characteristics can be reliably predicted based on its functional groups and data from analogous compounds.[3][7]

Caption: Integrated analytical workflow for the structural elucidation of the compound.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Amide Proton (N-H): A broad triplet around δ 6.5-7.0 ppm, integrating to 1H.

-

Benzyl Protons (-CH₂-N): A doublet around δ 4.4-4.6 ppm, integrating to 2H, coupled to the N-H proton.

-

Alpha-Chloro Protons (-CH₂-Cl): A singlet around δ 4.0-4.2 ppm, integrating to 2H.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.

-

Aromatic Carbons: Four signals in the range of δ 128-140 ppm.

-

Benzyl Carbon (-CH₂-N): A signal around δ 43-45 ppm.

-

Alpha-Chloro Carbon (-CH₂-Cl): A signal around δ 41-43 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.[3]

-

N-H Bend (Amide II): A medium peak around 1550 cm⁻¹.[3]

-

C-Cl Stretch: A strong peak in the fingerprint region, around 700-800 cm⁻¹.[3]

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks will be at m/z 217 (M⁺, both ³⁵Cl), 219 ([M+2]⁺, one ³⁵Cl and one ³⁷Cl), and 221 ([M+4]⁺, both ³⁷Cl) with an approximate intensity ratio of 9:6:1.

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of key structural components, such as cleavage of the benzyl C-N bond (m/z 125) or the amide C-N bond.

-

Protocol: Acquiring Spectroscopic Data

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.

-

IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like ESI or prepare for direct analysis via a solids probe for EI.

-

-

Instrument Setup & Acquisition:

-

NMR: Insert the tube into the spectrometer. Lock onto the deuterium signal, shim the magnetic field for homogeneity, and tune the probe. Acquire ¹H and ¹³C spectra using standard pulse programs.[7]

-

IR: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer. Acquire data over an appropriate m/z range (e.g., 50-500) to observe the molecular ion and key fragments.

-

Safety and Handling

Based on data for the compound and its analogs, this compound should be handled with care.

-

GHS Hazards: The compound is classified as an irritant.[5] It may cause an allergic skin reaction (H317), serious eye irritation (H319), and may be harmful if swallowed (H302).[5] Related chloroacetamides are suspected of damaging fertility.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.[10][11]

-

Engineering Controls: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential, particularly in the exploration of new therapeutic agents. This guide has detailed its chemical identity, a reliable synthetic route, and its key physicochemical and spectroscopic properties. The provided protocols offer a standardized framework for its synthesis, purification, and characterization. A comprehensive understanding and application of this information are essential for ensuring experimental reproducibility, elucidating its mechanism of action, and safely advancing its study in the fields of chemical biology and drug discovery.

References

-

Benchchem. This compound | 99585-88-3.

-

ChemicalBook. This compound synthesis.

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetamide.

-

AK Scientific, Inc. N-Benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Safety Data Sheet.

-

ChemicalBook. 2-CHLORO-N-(2-[(4-CHLOROBENZYL)SULFANYL]-2-METHYLPROPYL)ACETAMIDE Product Description.

-

Hou, G.-F., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate.

-

Benchchem. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.

-

Matrix Scientific. This compound.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.

-

Sigma-Aldrich. This compound.

-

Benchchem. Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloroacetamide.

-

ChemicalBook. 2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE Product Description.

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

P&S Chemicals. Product information, this compound.

-

ChemicalBook. This compound | 99585-88-3.

-

PubChem. N-(4-Chlorophenyl)acetamide.

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health.

-

BLDpharm. 99585-88-3|this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. ijpsr.info [ijpsr.info]

- 4. benchchem.com [benchchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. pschemicals.com [pschemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-chloro-N-(4-chlorobenzyl)acetamide (CAS 99585-88-3) for Advanced Research Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(4-chlorobenzyl)acetamide, a molecule of significant interest for researchers in chemical biology, drug discovery, and materials science. We will delve into its fundamental properties, synthesis, and characterization, and explore its mechanistic basis for biological activity, providing field-proven insights to empower your research endeavors.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the class of α-haloacetamides, which are characterized by a reactive C-Cl bond alpha to an amide carbonyl group. This structural motif makes the compound an electrophilic agent, capable of forming covalent bonds with nucleophiles. This reactivity is the cornerstone of its biological and chemical applications.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 99585-88-3 | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO | [2] |

| Molecular Weight | 218.08 g/mol | [1][2] |

| IUPAC Name | This compound | Benchchem |

| InChI Key | OGCPMNAEQFAPHN-UHFFFAOYSA-N | [1] |

Synthesis and Characterization: A Self-Validating Protocol

The most efficient and widely adopted method for synthesizing this compound is the direct N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Rationale Behind Experimental Design

The causality behind the chosen reagents and conditions is critical for reproducibility and yield.

-

Reactants : 4-chlorobenzylamine serves as the nucleophile, with its primary amine attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] Using chloroacetyl chloride is an atom-economical approach, directly installing the reactive chloroacetamide moiety in a single step.[1]

-

Base : The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to neutralize this acid.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.

-

Solvent : An inert, aprotic solvent like dichloromethane or toluene is preferred to prevent side reactions with the highly reactive chloroacetyl chloride.[1]

Detailed Step-by-Step Synthesis Protocol

-

To a stirred solution of 4-chlorobenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from reactants to the final, validated product.

Analytical Characterization

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. While specific spectra for this exact compound are not widely published, data from analogous N-substituted 2-chloroacetamides provide expected characteristics.[3]

-

¹H NMR : Expect characteristic peaks for the chlorobenzyl protons, a singlet for the α-chloro methylene protons (Cl-CH₂), and a broad singlet for the amide proton (N-H).

-

IR Spectroscopy : Key stretches include the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).[3]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak [M+] corresponding to the calculated molecular weight (218.08 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.[3]

Biological Activity and Putative Mechanism of Action

The biological significance of this compound stems from its electrophilic nature. The chloroacetamide group is a well-known "warhead" in chemical biology and drug design, capable of acting as an alkylating agent.[1]

Covalent Inhibition

The primary mechanism of action is believed to be the formation of covalent bonds with biological nucleophiles.[1] Soft nucleophiles, such as the thiol group of cysteine residues or the imidazole of histidine in proteins, are prime targets. This irreversible binding can lead to the inhibition of enzyme function.[1] This reactivity is a key feature being explored in the development of novel cytotoxic and antiproliferative agents.[1]

Studies on analogous chloroacetamide derivatives have demonstrated their potential as antimicrobial and antifungal agents, a property attributed to the presence and reactivity of the chloroacetyl group.[3][4] The chlorine atom on the alpha carbon has been shown to be essential for the biological activity in some acetamide series.[4]

Mechanism Visualization: Covalent Targeting

The diagram below conceptualizes the covalent modification of a target protein.

Sources

molecular structure of 2-chloro-N-(4-chlorobenzyl)acetamide

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chlorobenzyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound (CAS No: 99585-88-3). Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathway via nucleophilic acyl substitution, details methods for structural characterization through spectroscopic analysis, and discusses the rationale behind these experimental methodologies. The guide synthesizes theoretical knowledge with practical protocols to serve as an authoritative resource for the study and application of this chloroacetamide derivative.

Introduction and Scientific Context

This compound is a disubstituted amide featuring a reactive chloroacetyl group and a chlorobenzyl moiety. Its molecular framework is of significant interest within medicinal chemistry and materials science. The chloroacetamide functional group is a versatile synthetic handle and a known pharmacophore.[1] The presence of the α-chloro group provides a reactive site for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1][2]

Compounds within the broader class of chloroacetamide derivatives are actively being investigated for their potential cytotoxic, antiproliferative, and antimicrobial activities.[3][4][5] Understanding the precise molecular structure and stereoelectronic properties of this compound is therefore foundational for elucidating its mechanism of action and for the rational design of new therapeutic agents or functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 99585-88-3 | [6][7][8] |

| Molecular Formula | C₉H₉Cl₂NO | [6][7][8] |

| Molecular Weight | 218.08 g/mol | [6][8] |

| IUPAC Name | 2-chloro-N-[(4-chlorophenyl)methyl]acetamide | [7] |

| Physical Form | Solid (predicted) | |

| InChI Key | OGCPMNAEQFAPHN-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the N-acylation of 4-chlorobenzylamine with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The lone pair of electrons on the nitrogen atom of 4-chlorobenzylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The carbonyl double bond breaks, forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the chloride ion is eliminated as a leaving group. This process generates a protonated amide and a chloride ion, which quickly combine to form the stable amide product and a molecule of hydrochloric acid (HCl) as a byproduct.[1] To drive the reaction to completion, a base such as triethylamine or potassium carbonate is typically added to neutralize the HCl, preventing the protonation and deactivation of the starting amine.[3]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Materials: 4-chlorobenzylamine, chloroacetyl chloride, triethylamine (or potassium carbonate), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), and a suitable solvent for recrystallization (e.g., ethanol/water mixture).

-

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[9]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[9]

-

Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., ethanol) and allow it to cool slowly. If necessary, add water dropwise to induce crystallization.[10][11][12] Collect the pure crystals by vacuum filtration and dry under vacuum.

-

Molecular Structure and Spectroscopic Elucidation

The structure of this compound is defined by several key features: a para-substituted aromatic ring, a flexible benzyl-amide linkage, and a reactive α-chloroacetyl tail. These features give rise to a distinct spectroscopic signature. While a public crystal structure is not available, its 3D conformation is dictated by the planar amide bond and rotational freedom around the C-N and C-C single bonds.

Caption: Annotated key functional groups of the target molecule.

Spectroscopic Characterization

The following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.[13][14][15][16][17][18]

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.8 - 9.2 | broad singlet | 1H | N-H | The amide proton is typically deshielded and can exhibit broadness due to quadrupole effects and potential hydrogen bonding. |

| ~ 7.30 | doublet | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the electron-withdrawing chlorine atom. |

| ~ 7.25 | doublet | 2H | Ar-H (ortho to Cl) | Protons on the aromatic ring adjacent to the CH₂ group. The two doublets form a characteristic AA'BB' system for a para-substituted ring. |

| ~ 4.45 | doublet | 2H | N-CH₂ -Ar | Methylene protons adjacent to the amide nitrogen and the aromatic ring. They are split by the N-H proton. |

| ~ 4.10 | singlet | 2H | Cl-CH₂ -C=O | Methylene protons adjacent to the chlorine atom and the carbonyl group. They are highly deshielded and appear as a singlet. |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum identifies the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 166.5 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~ 136.0 | Ar-C (ipso to CH₂) | Quaternary aromatic carbon attached to the benzyl methylene group. |

| ~ 134.0 | Ar-C (ipso to Cl) | Quaternary aromatic carbon attached to the chlorine atom, deshielded by the halogen. |

| ~ 129.0 | Ar-CH | Aromatic methine carbons. Due to symmetry in the para-substituted ring, only two signals are expected. |

| ~ 43.5 | N-CH₂ -Ar | Aliphatic carbon of the benzyl methylene group. |

| ~ 42.5 | Cl-CH₂ | Aliphatic carbon bonded to chlorine, which causes significant deshielding. |

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H stretch | Secondary Amide |

| ~ 1670 | C=O stretch (Amide I) | Secondary Amide |

| ~ 1550 | N-H bend (Amide II) | Secondary Amide |

| ~ 1490 | C=C stretch | Aromatic Ring |

| ~ 820 | C-H out-of-plane bend | para-Disubstituted Ring |

| ~ 750 | C-Cl stretch | Chloroalkane |

3.1.4. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 217, 219, and 221. This characteristic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The M⁺ peak would correspond to the C₉H₉³⁵Cl₂NO formula.

-

Key Fragmentation:

-

Loss of the chloroacetyl group (•CH₂Cl) leading to a fragment around m/z 140.

-

Cleavage of the benzyl C-N bond, resulting in a tropylium-like ion from the 4-chlorobenzyl fragment at m/z 125.

-

Protocol: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[13]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[13]

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

-

-

Mass Spectrometry (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

-

Calibrate the mass spectrometer and set the ionization mode to positive.

-

Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum over a suitable m/z range (e.g., 50-300).[14]

-

Conclusion

This guide has detailed the through a systematic presentation of its synthesis, mechanistic underpinnings, and predicted spectroscopic characteristics. The primary synthetic route via N-acylation is robust and efficient. The molecular architecture gives rise to a unique and predictable spectroscopic fingerprint, which can be confidently assigned using modern analytical techniques. The insights and protocols provided herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related chloroacetamide compounds in drug discovery and chemical biology.

References

- BenchChem. (n.d.). This compound | 99585-88-3.

- ChemicalBook. (n.d.). This compound synthesis.

- P&S Chemicals. (n.d.). Product information, this compound.

- Matrix Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-CHLORO-N-(2-[(4-CHLOROBENZYL)SULFANYL]-2-METHYLPROPYL)ACETAMIDE Property.

- BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure of N-Benzylacetoacetamide.

- BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- ChemicalBook. (n.d.). This compound | 99585-88-3.

- BenchChem. (n.d.). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine.

- BenchChem. (n.d.). Spectroscopic Comparison of N-Benzylacetamide Derivatives: A Guide for Researchers.

- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide.

- TCI Chemicals. (n.d.). 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6.

- ResearchGate. (n.d.). Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b) bromoacetyl chloride.

- BenchChem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.

- PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide.

- ResearchGate. (n.d.). 2-(4-Chlorophenyl)acetamide.

- YouTube. (2023). Recrystallization Technique.

- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

- PubMed Central (PMC). (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.

- Taylor & Francis. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.

- ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS.

- SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijpsr.info [ijpsr.info]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pschemicals.com [pschemicals.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bg.copernicus.org [bg.copernicus.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

2-chloro-N-(4-chlorobenzyl)acetamide mechanism of action

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-chloro-N-(4-chlorobenzyl)acetamide

Executive Summary

This compound is a synthetic organic compound whose biological activity is not yet extensively characterized in publicly available literature. However, its chemical structure, specifically the presence of a reactive α-chloroacetamide moiety, provides a strong basis for hypothesizing its primary mechanism of action. This guide posits that this compound functions as an electrophilic agent that forms covalent bonds with biological macromolecules. The chloroacetamide group is a well-documented reactive handle, capable of alkylating nucleophilic residues in proteins, such as cysteine, or interacting with nucleic acids.[1][2] This mode of action is characteristic of various covalent inhibitors and probes used in chemical biology and drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a summary of known data, but as a strategic and methodological framework for the systematic investigation and elucidation of the compound's precise mechanism of action. We will proceed from foundational chemical analysis and hypothesis generation to detailed, field-proven protocols for target identification, validation, and downstream pathway analysis. The causality behind each experimental choice is explained to ensure a logical, self-validating research cascade. While specific efficacy data for this compound is limited, its structural class has shown potential in anticancer and antimicrobial research, making this a compelling area of investigation.[1][3]

Part 1: Foundational Analysis & The Core Hypothesis

A thorough understanding of a compound's mechanism begins with its chemical structure. The functionalities present dictate its reactivity and potential to interact with biological systems.

Chemical Structure and Physicochemical Properties

This compound (C₉H₉Cl₂NO) is defined by a central acetamide linker connecting a 4-chlorobenzyl group and a reactive chloroacetyl group.[4]

-

Molecular Formula: C₉H₉Cl₂NO

-

Molecular Weight: 218.08 g/mol [5]

-

Key Reactive Moiety: The α-chloroacetamide group is the molecule's most significant feature from a mechanistic standpoint. The electron-withdrawing carbonyl group and the adjacent chlorine atom (a good leaving group) render the α-carbon highly electrophilic.

This inherent electrophilicity is the foundation of our central hypothesis.

The Central Hypothesis: Covalent Alkylation of Biological Macromolecules

We hypothesize that this compound acts as a covalent modifier of biological targets. The mechanism involves a nucleophilic substitution reaction (SN2) where a nucleophilic residue from a biological macromolecule (e.g., a cysteine thiol or histidine imidazole in a protein) attacks the electrophilic α-carbon of the acetamide moiety, displacing the chloride ion and forming a stable, covalent thioether or similar linkage.[1] This type of irreversible or slowly reversible binding can lead to potent and sustained biological effects, a strategy increasingly utilized in targeted therapy, particularly for kinase inhibitors.[2]

Caption: Hypothesized covalent reaction of the chloroacetamide moiety with a protein cysteine residue.

Part 2: A Strategic Framework for Target Identification and Validation

Initial Biological Characterization: Phenotypic Screening

Causality: Before searching for a specific molecular target, it is imperative to understand the compound's functional consequence at a cellular level. A phenotypic screen provides this crucial context and guides the downstream investigation. For instance, if the compound shows potent cytotoxicity against cancer cells, the target identification efforts can be focused within pathways known to regulate cell proliferation and survival. The chloroacetamide class of compounds has been explored for cytotoxic potential, making this a logical starting point.[1]

This protocol determines the concentration of the compound required to inhibit cell proliferation by 50% (IC₅₀).

-

Cell Culture: Plate cells from a relevant cancer panel (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serial dilution in culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound working solutions (ranging from 100 µM to 1 nM final concentration). Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Antiproliferative Efficacy Specific data for this compound is not available in the reviewed scientific literature. This table serves as a template for data generated via the protocol above.[1]

| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Source |

| Data not available | Data not available | Data not available | N/A |

| Data not available | Data not available | Data not available | N/A |

Unbiased Target Identification: Chemical Proteomics

Causality: To identify direct binding partners without preconceived bias, Activity-Based Protein Profiling (ABPP) is the gold standard. This technique uses the compound's reactivity to "fish" for its targets in a complex proteome. By creating a probe version of the compound, we can selectively label, enrich, and identify its cellular interactors via mass spectrometry.

-

Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle (e.g., a terminal alkyne or azide) for subsequent "click chemistry" ligation. The handle should be placed on a part of the molecule less critical for its activity, such as the benzyl ring, to minimize perturbation.

-

Lysate Preparation: Grow the most sensitive cell line from the cytotoxicity screen to ~80% confluency. Harvest the cells, lyse them in a suitable buffer (e.g., RIPA buffer), and determine the total protein concentration.

-

Competitive Labeling: Aliquot the cell lysate. Treat one set with an excess (e.g., 10 µM) of the parent compound, this compound (the "competitor"). Treat another set with vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Probe Labeling: Add the alkyne-functionalized probe (e.g., at 1 µM) to all samples and incubate for another hour. The probe will bind to targets that were not already blocked by the competitor compound.

-

Click Chemistry: Ligate a reporter tag, such as Biotin-Azide, to the alkyne-labeled proteins using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

-

Protein Enrichment: Add streptavidin-coated magnetic beads to the samples to capture the biotinylated proteins. Wash extensively to remove non-specifically bound proteins.

-

Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in both the competitor-treated and vehicle-treated samples. True targets will appear with significantly reduced abundance in the competitor-treated sample, as their binding sites were occupied by the parent compound, preventing probe labeling.

Caption: Workflow for identifying protein targets using competitive ABPP.

Target Validation

Causality: ABPP provides a list of candidate targets. It is crucial to validate these hits using orthogonal methods to confirm that the compound engages them directly within intact cells and that this engagement is functionally relevant.

This method assesses target engagement in a cellular context by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Cell Treatment: Treat intact cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 2 hours.

-

Heating: Harvest the cells, resuspend them in PBS, and divide each sample into multiple aliquots. Heat the aliquots at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Analysis: Analyze the soluble fractions by Western blot using an antibody specific to the candidate target protein identified in the ABPP experiment.

-

Interpretation: A genuine target protein will show increased thermal stability (i.e., it will remain in the soluble fraction at higher temperatures) in the compound-treated samples compared to the vehicle-treated samples.

Part 3: Elucidating Downstream Signaling Pathways

Causality: Once a target is identified and validated, the focus shifts to understanding the downstream consequences of its modulation. If the target is a kinase, for example, its inhibition will alter the phosphorylation state of its substrates, triggering a cascade of signaling events that culminate in the observed cellular phenotype (e.g., apoptosis or cell cycle arrest).

Downstream Pathway Mapping

Phosphoproteomics is a powerful tool for obtaining a global snapshot of cellular signaling.

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours) to capture both early and late signaling events.

-

Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

-

Phosphopeptide Enrichment: Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphopeptides from the complex peptide mixture.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify the specific phosphorylation sites and quantify their abundance changes upon compound treatment.

-

Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to map the significantly altered phosphosites to known signaling pathways (e.g., MAPK, PI3K/Akt pathways) to reveal which cellular processes are affected.

Caption: Hypothetical pathway showing compound inhibiting a target kinase, leading to a cellular response.

Part 4: Summary and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. The central hypothesis is that the compound acts as a covalent modifier of protein function via its electrophilic chloroacetamide moiety. The proposed experimental cascade—from phenotypic screening to unbiased target identification, orthogonal validation, and downstream pathway analysis—provides a clear and robust path to validating this hypothesis and identifying its specific molecular interactions.

Future directions would include:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the compound to understand which structural features are critical for activity and to optimize potency and selectivity.

-

Target-Specific Assays: Once a target is validated, develop specific biochemical or cellular assays to quantify the compound's effect on its function (e.g., an in vitro kinase assay).

-

Combination Therapy Studies: Investigate the potential for synergistic effects when used in combination with existing therapeutic agents, a promising strategy for overcoming drug resistance.[1]

-

In Vivo Efficacy: Evaluate the compound's therapeutic potential in relevant animal models of disease, such as xenograft models for cancer.

By following this comprehensive approach, researchers can move from a compound of unknown function to a well-characterized chemical probe or potential drug lead with a defined mechanism of action.

References

-

Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 125. Available at: [Link]

-

Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. Available at: [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

Khan, I., et al. (2020). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 25(23), 5726. Available at: [Link]

-

PubMed. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Retrieved from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9Cl2NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

The Chloroacetamide Scaffold: A Versatile "Warhead" in Modern Drug Discovery and Agrochemical Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Chloroacetamide Moiety

Chloroacetamide derivatives, a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, represent a cornerstone in both agrochemical and pharmaceutical research. Their inherent reactivity, primarily driven by the electrophilic nature of the α-chloro group, allows them to function as potent alkylating agents. This capacity to form covalent bonds with biological nucleophiles, particularly the thiol group of cysteine residues in proteins, underpins their diverse and significant biological activities.[1][2] While historically prominent as herbicides, the chloroacetamide "warhead" is increasingly being exploited in the design of targeted covalent inhibitors for a range of therapeutic targets, including enzymes implicated in cancer and infectious diseases.[3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroacetamide derivatives, delving into their mechanisms of action, key experimental evaluation methodologies, and future perspectives.

Part 1: Herbicidal Activity - A Legacy of Agricultural Importance

Chloroacetamide herbicides are among the most widely used agrochemicals for the control of annual grass weeds and some broadleaf species in major crops like corn, soybean, and cotton.[5] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[5][6]

Mechanism of Action: Disruption of VLCFA Elongation

VLCFAs are crucial components of plant lipids, waxes, and suberin, essential for membrane integrity and cuticle formation. Chloroacetamide herbicides disrupt the elongation of fatty acid chains beyond 18 carbons by targeting and covalently modifying a key enzyme in the VLCFA elongase complex.[6] It is widely accepted that the target is a condensing enzyme within the elongase complex, with the chloroacetamide moiety forming a covalent bond with a critical cysteine residue in the enzyme's active site.[7][8] This irreversible inhibition leads to a depletion of VLCFAs, resulting in arrested seedling growth and eventual plant death.[5]

Experimental Protocol: In Vitro Assay for VLCFA Elongase Inhibition

This protocol outlines a method to assess the inhibitory potential of chloroacetamide derivatives on VLCFA elongation in a plant microsomal fraction.

1. Preparation of Microsomal Fraction:

- Homogenize etiolated leek ( Allium porrum ) seedlings in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 1 mM EDTA, 1 mM MgCl₂, 5 mM DTT).

- Filter the homogenate through layers of cheesecloth and Miracloth.

- Centrifuge the filtrate at 10,000 x g for 15 minutes to pellet mitochondria and chloroplasts.

- Centrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.

2. VLCFA Elongation Assay:

- Prepare a reaction mixture containing:

- Microsomal protein (50-100 µg)

- [¹⁴C]Malonyl-CoA (as the elongating unit)

- NADPH and NADH (as cofactors)

- ATP (to activate fatty acids)

- The chloroacetamide derivative to be tested (dissolved in a suitable solvent like DMSO) at various concentrations.

- A control reaction with solvent only.

- Incubate the reaction mixture at 30°C for 30-60 minutes.

- Stop the reaction by adding a strong base (e.g., 1 M KOH in 50% ethanol) and saponify the lipids by heating.

- Acidify the mixture and extract the fatty acids with a non-polar solvent (e.g., hexane).

- Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the VLCFAs.

- Determine the amount of incorporated [¹⁴C] into the VLCFA fraction using liquid scintillation counting.

- Calculate the IC₅₀ value (the concentration of the compound that inhibits VLCFA synthesis by 50%).

Diagram: Proposed Mechanism of VLCFA Elongase Inhibition

Caption: Covalent modification of a cysteine residue in the VLCFA elongase complex by a chloroacetamide derivative.

Part 2: Antimicrobial Activity - A Broad Spectrum of Action

Chloroacetamide derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] This broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: Multi-Target Inhibition

The antimicrobial activity of chloroacetamides is also rooted in their ability to act as alkylating agents. They are thought to exert their effects by covalently modifying essential microbial enzymes and proteins. Potential targets include:

-

Enzymes involved in cell wall synthesis: Such as penicillin-binding proteins (PBPs), which are crucial for the integrity of the bacterial cell wall.[9]

-

DNA gyrase and Topoisomerase II: These enzymes are essential for bacterial DNA replication and transcription.[11] Their inhibition leads to bacterial cell death.

-

Lanosterol 14-alpha demethylase: A key enzyme in the fungal ergosterol biosynthesis pathway.[9] Inhibition of this enzyme disrupts fungal cell membrane integrity.

Molecular docking studies have supported the potential for chloroacetamide derivatives to bind to the active sites of these microbial targets.[9][12]

Table: Antimicrobial Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/EC₅₀ in mg/L) | Reference |

| Compound 13 (a novel derivative) | Bacillus cereus | MIC = 10 | [9] |

| Compounds 6 and 20 (novel derivatives) | Candida albicans | EC₅₀ = 197.02 and 189.13 | [9] |

| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | Fusarium spp. | MIC range = 12.5–50 µg/mL | [13] |

| Bis-sulfide derivative 7 | Staphylococcus aureus | 83.4% inhibition | [14] |

| Bis-sulfide derivative 7 | Pseudomonas aeruginosa | 78.8% inhibition | [14] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a chloroacetamide derivative against a bacterial strain.

1. Preparation of Bacterial Inoculum:

- Culture the test bacterium (e.g., Staphylococcus aureus ATCC 25923) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

- Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the chloroacetamide derivative in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

- Include a positive control (bacteria with no compound) and a negative control (broth medium only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Workflow for Antimicrobial Activity Screening

Caption: A typical workflow for the discovery and evaluation of novel antimicrobial chloroacetamide derivatives.

Part 3: Anticancer Activity - A Promising Frontier in Oncology

The application of chloroacetamide derivatives as anticancer agents is a rapidly evolving field.[15][16] Their ability to covalently target specific proteins involved in cancer cell proliferation and survival makes them attractive candidates for the development of novel cancer therapeutics.

Mechanism of Action: Targeted Covalent Inhibition

The anticancer effects of chloroacetamide derivatives are diverse and often depend on the specific molecular scaffold to which the chloroacetamide "warhead" is attached. Some key mechanisms include:

-

Inhibition of Kinases: Several chloroacetamide-based compounds have been developed as irreversible inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[17][18] By covalently binding to a cysteine residue in the kinase domain, these inhibitors can achieve potent and sustained inhibition of signaling pathways that drive tumor growth.[17][18]

-

Inhibition of Glutathione S-transferase (GST): Some chloroacetamide derivatives exhibit anticancer activity by inhibiting GST, an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[15]

-

Induction of Apoptosis: Many chloroacetamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[19]

Table: Cytotoxic Activity of Selected Chloroacetamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | A549 (Lung cancer) | 4.76 µM | [19] |

| 2-chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia) | Significant cytotoxicity | [15] |

| 2-chloroacetamides with thiazole scaffold | MDA-MB-231 (Triple-negative breast cancer) | Significant cytotoxicity | [15] |

| UPR1376 (FGFR inhibitor) | H1581 (FGFR1-amplified lung cancer) | More potent than BGJ398 | [17] |

| Compound d6 | MCF7 (Breast cancer) | 38.0 µM | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

1. Cell Seeding:

- Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- Treat the cells with various concentrations of the chloroacetamide derivative for a specified period (e.g., 48 or 72 hours).

- Include a vehicle control (cells treated with the solvent used to dissolve the compound).

3. MTT Addition and Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization: